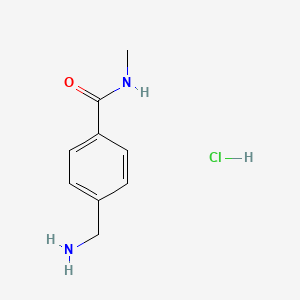

4-(aminomethyl)-N-methylbenzamide hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(aminomethyl)-N-methylbenzamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O.ClH/c1-11-9(12)8-4-2-7(6-10)3-5-8;/h2-5H,6,10H2,1H3,(H,11,12);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLKLSWPOAFKYKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CC=C(C=C1)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

164648-64-0, 1158467-80-1 | |

| Record name | 4-(Aminomethyl)-N-methylbenzamide hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-(aminomethyl)-N-methylbenzamide hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 4-(aminomethyl)-N-methylbenzamide hydrochloride

Introduction

In the landscape of pharmaceutical research and chemical development, a thorough understanding of a compound's physicochemical properties is the bedrock upon which successful discovery, development, and formulation are built. These properties govern a molecule's behavior from initial synthesis to its ultimate biological effect. This guide provides a detailed technical overview of 4-(aminomethyl)-N-methylbenzamide hydrochloride (CAS No: 1158467-80-1), a substituted benzamide derivative.[1]

The presence of a primary amine, a secondary amide, and an aromatic ring, combined with its formulation as a hydrochloride salt, presents a unique set of characteristics that are critical for researchers, medicinal chemists, and formulation scientists to comprehend. This document will delve into the core physicochemical attributes of this compound, offering not just data, but the scientific rationale behind the analytical methodologies used for their determination.

Chemical Identity and Structure

A precise understanding of a molecule's identity is the starting point for all further investigation. The structural features of this compound dictate its chemical reactivity, physical behavior, and potential biological interactions.

-

IUPAC Name: 4-(aminomethyl)-N-methylbenzamide;hydrochloride[1]

-

Molecular Weight: 200.66 g/mol [1]

-

Chemical Structure:

The molecule consists of a central benzene ring substituted at the 1- and 4- positions. The C1 position carries an N-methylcarboxamide group, while the C4 position is substituted with an aminomethyl group. As a hydrochloride salt, the primary amine of the aminomethyl group is protonated (NH₃⁺), forming an ionic bond with the chloride anion (Cl⁻). This salt formation is a common strategy in drug development to enhance the solubility and stability of basic compounds.

Key Structural Identifiers

For unambiguous identification and data retrieval, the following identifiers are crucial.

| Identifier | Value | Source |

| CAS Number | 1158467-80-1 | [1] |

| PubChem CID | 45791996 | [1] |

| InChI | 1S/C9H12N2O.ClH/c1-11-9(12)8-4-2-7(6-10)3-5-8;/h2-5H,6,10H2,1H3,(H,11,12);1H | [1] |

| InChIKey | NLKLSWPOAFKYKN-UHFFFAOYSA-N | [1] |

| SMILES | CNC(=O)C1=CC=C(C=C1)CN.Cl | [1] |

Core Physicochemical Properties

The physical and chemical properties of a compound are interdependent and collectively determine its suitability for a given application. For pharmaceutical candidates, these properties influence absorption, distribution, metabolism, and excretion (ADME).

Physical State and Appearance

This compound is typically supplied as a solid at room temperature. The exact morphology (e.g., crystalline powder, amorphous solid) can influence properties like dissolution rate and stability. Vendor-supplied information often describes it as a solid, but detailed crystallographic analysis would be required for definitive characterization.

Solubility

Theoretical Insight: The solubility of this compound is expected to be significantly influenced by pH. The hydrochloride salt form suggests good aqueous solubility. In aqueous media, the salt will dissociate. The primary ammonium group (-CH₂NH₃⁺) is acidic, while the amide group is generally neutral but can be hydrolyzed under strong acidic or basic conditions. Therefore, solubility will be highest at acidic to neutral pH and is expected to decrease as the pH increases and the primary amine is deprotonated to its less soluble free base form.

Dissociation Constant (pKa)

Theoretical Insight: The pKa value is a critical parameter that quantifies the acidity or basicity of a molecule. For this compound, the most relevant pKa is that of the protonated primary amine (-CH₂NH₃⁺). This value will dictate the ionization state of the molecule at different physiological pH values, which in turn affects its membrane permeability and receptor binding. Based on similar benzylamine structures, the pKa is anticipated to be in the range of 9-10. A predicted pKa for the parent compound is approximately 15.15, which likely corresponds to the amide N-H proton and is less relevant to aqueous solubility.[4]

Experimental Determination: Potentiometric titration or UV-spectrophotometry are standard methods for accurately determining the pKa. A detailed protocol is outlined in Section 3.

Melting Point

The melting point is a key indicator of purity and lattice energy of a crystalline solid. A sharp melting range typically indicates high purity. Due to the lack of experimentally determined public data for this specific compound, data for a structurally similar compound, Methyl 4-(aminomethyl)benzoate hydrochloride, shows a melting point of approximately 243 °C with decomposition.[5] This suggests that the title compound will also have a relatively high melting point, characteristic of an organic salt.

Analytical Characterization Workflows

A robust analytical workflow is essential to confirm the identity, purity, and properties of any research compound. The causality for this multi-step approach is to build a self-validating dataset, where orthogonal techniques confirm the findings of one another.

References

- 1. This compound | C9H13ClN2O | CID 45791996 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-(AMinoMethyl)-N-MethylbenzaMide HCl | 1158467-80-1 [chemicalbook.com]

- 3. chemscene.com [chemscene.com]

- 4. 4-(AMINOMETHYL)-N-METHYLBENZAMIDE price,buy 4-(AMINOMETHYL)-N-METHYLBENZAMIDE - chemicalbook [m.chemicalbook.com]

- 5. Methyl 4-(aminomethyl)benzoate 97 6232-11-7 [sigmaaldrich.com]

The Versatile Scaffold: A Technical Guide to the Mechanisms of Action of 4-(Aminomethyl)-N-methylbenzamide Hydrochloride and Its Derivatives

Abstract

This technical guide provides an in-depth exploration of 4-(aminomethyl)-N-methylbenzamide hydrochloride, not as a singular therapeutic agent, but as a foundational scaffold in modern medicinal chemistry. We will dissect how this versatile chemical structure has been ingeniously modified to create potent and selective inhibitors of crucial enzyme families implicated in oncogenesis and other diseases. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the mechanisms of action for key derivatives targeting tyrosine kinases, histone deacetylases (HDACs), and DNA methyltransferases (DNMTs). We will delve into the structure-activity relationships that govern their potency and selectivity, and provide detailed experimental protocols to empower further research and development of novel therapeutics based on this privileged scaffold.

Introduction: The 4-(Aminomethyl)benzamide Core as a Privileged Scaffold

In the landscape of drug discovery, certain chemical motifs, often referred to as "privileged scaffolds," repeatedly appear in the structures of biologically active compounds. These scaffolds possess favorable pharmacokinetic properties and provide a three-dimensional framework that can be readily functionalized to interact with a variety of biological targets. The 4-(aminomethyl)-N-methylbenzamide core is a prime example of such a scaffold. Its inherent structural features, including a flexible aminomethyl linker and an amide bond, allow for diverse chemical modifications, enabling the synthesis of libraries of compounds with distinct pharmacological profiles. This guide will illuminate the mechanistic diversity achievable from this single, elegant starting point.

Tyrosine Kinase Inhibition: A Targeted Approach to Cancer Therapy

Receptor tyrosine kinases (RTKs) are a family of cell surface receptors that play a pivotal role in cellular signaling pathways controlling growth, differentiation, and metabolism. Aberrant activation of RTKs is a common driver of cancer. Derivatives of the 4-(aminomethyl)benzamide scaffold have been successfully developed as potent tyrosine kinase inhibitors.

Mechanism of Action

These inhibitors are typically designed to be ATP-competitive, binding to the ATP-binding pocket of the kinase domain. By occupying this site, they prevent the phosphorylation of tyrosine residues on the kinase itself and on downstream signaling proteins, thereby blocking the signal transduction cascade that promotes tumor cell proliferation and survival.[1][2][3]

The 4-(aminomethyl)benzamide moiety often serves as a flexible linker, allowing the molecule to adopt a favorable conformation within the ATP-binding site.[1][2] Modifications to the terminal amine and the benzamide ring are crucial for achieving high affinity and selectivity for specific tyrosine kinases, such as EGFR, HER-2, and Bcr-Abl.[1] For example, the addition of a (trifluoromethyl)benzene ring has been shown to yield highly potent EGFR inhibitors.[1][2]

Signaling Pathway: Tyrosine Kinase Inhibition

Caption: Inhibition of RTK signaling by a 4-(aminomethyl)benzamide derivative.

Experimental Protocol: In Vitro Tyrosine Kinase Inhibition Assay (Luminescence-Based)

This protocol outlines a common method to assess the inhibitory activity of a novel compound against a specific tyrosine kinase.

Materials:

-

Purified recombinant tyrosine kinase

-

Specific peptide substrate

-

ATP

-

Test compound (dissolved in DMSO)

-

Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

-

Luminescence-based ADP detection kit

-

White, opaque 96-well plates

Procedure:

-

Compound Preparation: Prepare a serial dilution of the test compound in DMSO.

-

Reaction Setup: In a 96-well plate, add the kinase, peptide substrate, and test compound at various concentrations. Include a vehicle control (DMSO) and a positive control inhibitor.

-

Initiation: Start the kinase reaction by adding ATP to each well.

-

Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

-

Detection: Stop the reaction and measure the amount of ADP produced using a luminescence-based detection reagent according to the manufacturer's instructions.

-

Data Analysis: The luminescent signal is proportional to the kinase activity. Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.[4][5]

Histone Deacetylase (HDAC) Inhibition: An Epigenetic Approach

Histone deacetylases (HDACs) are enzymes that remove acetyl groups from lysine residues on histones, leading to chromatin condensation and transcriptional repression. Overexpression of certain HDACs is observed in many cancers. The 4-(aminomethyl)benzamide scaffold has been instrumental in developing selective HDAC inhibitors, particularly for HDAC6.

Mechanism of Action

HDAC inhibitors typically consist of three key components: a zinc-binding group, a linker, and a cap group that interacts with the rim of the active site. In derivatives of 4-(aminomethyl)-N-hydroxybenzamide, the hydroxamic acid moiety acts as the zinc-binding group, chelating the zinc ion in the active site of the HDAC enzyme.[6][7] The 4-(aminomethyl)benzamide core serves as the linker. The selectivity for HDAC6 is attributed to the benzylic spacer more effectively accessing the wider active site channel of HDAC6 compared to other HDAC isoforms.[6][7] Inhibition of HDAC activity leads to histone hyperacetylation, chromatin relaxation, and reactivation of tumor suppressor genes.

Experimental Workflow: HDAC Inhibition Analysis

Caption: Workflow for evaluating a novel HDAC inhibitor.

Experimental Protocol: Fluorometric HDAC Inhibition Assay

This protocol provides a method for measuring the in vitro inhibitory activity of compounds on HDAC enzymes.

Materials:

-

Recombinant human HDAC enzyme

-

Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

-

HDAC assay buffer

-

Test compound

-

Developer solution (containing a protease and a stop inhibitor like Trichostatin A)

-

96-well black microplates

-

Fluorometric microplate reader

Procedure:

-

Compound Dilution: Prepare serial dilutions of the test compound in the assay buffer.

-

Reaction Setup: In a 96-well plate, add the assay buffer, test compound, and diluted HDAC enzyme.

-

Pre-incubation: Incubate the plate at 37°C for 15 minutes.

-

Reaction Initiation: Add the fluorogenic HDAC substrate to all wells to start the reaction.

-

Incubation: Incubate at 37°C for 30-60 minutes.

-

Signal Development: Add the developer solution to stop the reaction and generate a fluorescent signal.

-

Fluorescence Measurement: Read the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/460 nm).

-

Data Analysis: Calculate the percentage of inhibition and determine the IC₅₀ value.[8][9][10]

DNA Methyltransferase (DNMT) Inhibition: Reversing Epigenetic Silencing

DNA methylation is another critical epigenetic modification where methyl groups are added to DNA, typically at CpG sites, leading to gene silencing. Aberrant hypermethylation of tumor suppressor genes is a hallmark of cancer. The 4-(aminomethyl)benzamide scaffold has also been explored for the development of non-nucleoside DNMT inhibitors.

Mechanism of Action

Non-nucleoside DNMT inhibitors, unlike their nucleoside analog counterparts that get incorporated into DNA, are thought to bind directly to the DNMT enzyme.[11] Molecular modeling studies suggest that these inhibitors can occupy the substrate-binding pocket or allosteric sites, preventing the enzyme from binding to DNA or catalyzing the methyl transfer reaction.[12][13] By inhibiting DNMTs, these compounds can lead to the demethylation and re-expression of silenced tumor suppressor genes, ultimately inducing apoptosis and cell cycle arrest in cancer cells.[14]

Experimental Protocol: Colorimetric DNMT Inhibition Assay

This ELISA-like assay measures the activity of DNMTs by detecting the methylation of a DNA substrate.

Materials:

-

Recombinant human DNMT enzyme (e.g., DNMT1, DNMT3A)

-

S-adenosyl-L-methionine (SAM) as a methyl donor

-

DNA substrate-coated 96-well plate

-

Test compound

-

Capture antibody (anti-5-methylcytosine)

-

HRP-conjugated detection antibody

-

Colorimetric substrate (e.g., TMB)

-

Stop solution

-

Microplate reader

Procedure:

-

Reaction Setup: To the DNA-coated wells, add the DNMT enzyme, SAM, and the test compound at various concentrations.

-

Methylation Reaction: Incubate the plate at 37°C to allow for DNA methylation.

-

Washing: Wash the wells to remove non-bound components.

-

Antibody Incubation: Add the anti-5-methylcytosine capture antibody, followed by the HRP-conjugated detection antibody, with washing steps in between.

-

Color Development: Add the colorimetric substrate and incubate until a sufficient color change is observed.

-

Stopping the Reaction: Add the stop solution.

-

Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm).

-

Data Analysis: The absorbance is proportional to the DNMT activity. Calculate the percentage of inhibition and determine the IC₅₀ value.[15][16][17]

Structure-Activity Relationship (SAR) and Future Directions

The extensive research on 4-(aminomethyl)benzamide derivatives has generated a wealth of structure-activity relationship (SAR) data. For instance, in the context of HDAC inhibitors, the nature of the "cap" group has a significant impact on selectivity, with certain hydrophobic groups favoring HDAC6 inhibition.[6][7] For tyrosine kinase inhibitors, substitutions on the aromatic rings are critical for achieving potency against specific kinases.[1][2] A comprehensive understanding of these SAR principles is crucial for the rational design of next-generation inhibitors with improved potency, selectivity, and pharmacokinetic profiles.[18][19]

Future research will likely focus on:

-

Multi-target inhibitors: Designing single molecules that can inhibit multiple key targets in a signaling pathway.

-

PROTACs: Utilizing the 4-(aminomethyl)benzamide scaffold to develop Proteolysis Targeting Chimeras (PROTACs) that induce the degradation of target proteins.

-

Improved Drug-like Properties: Optimizing the scaffold to enhance solubility, cell permeability, and metabolic stability.

Conclusion

The this compound scaffold is a testament to the power of privileged structures in drug discovery. Its adaptability has enabled the development of a diverse range of enzyme inhibitors with significant therapeutic potential. This guide has provided a comprehensive overview of the mechanisms of action of its key derivatives targeting tyrosine kinases, HDACs, and DNMTs, along with detailed experimental protocols to facilitate further research. By understanding the intricate interplay between chemical structure and biological function, the scientific community can continue to leverage this versatile scaffold to design novel and effective therapies for a multitude of diseases.

References

- 1. Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]

- 6. Potent histone deacetylase inhibitors derived from 4-(aminomethyl)-N-hydroxybenzamide with high selectivity for the HDAC6 isoform - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. Measuring Histone Deacetylase Inhibition in the Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Molecular Modeling of Inhibitors of Human DNA Methyltransferase with a Crystal Structure: Discovery of a Novel DNMT1 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Molecular Modeling Studies of the Novel Inhibitors of DNA Methyltransferases SGI-1027 and CBC12: Implications for the Mechanism of Inhibition of DNMTs - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Biological rationale for the use of DNA methyltransferase inhibitors as new strategy for modulation of tumor response to chemotherapy and radiation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

- 17. epigentek.com [epigentek.com]

- 18. mdpi.com [mdpi.com]

- 19. Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Unlocking the Therapeutic Potential of the 4-(Aminomethyl)benzamide Scaffold: A Technical Guide to Known Biological Targets

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatile 4-(Aminomethyl)benzamide Core

The compound 4-(aminomethyl)-N-methylbenzamide hydrochloride, while not extensively studied as a standalone agent, belongs to a class of compounds centered around the versatile 4-(aminomethyl)benzamide core structure. This scaffold has proven to be a valuable starting point for the synthesis of a diverse range of biologically active molecules. Its inherent structural features allow for modifications that can be tailored to interact with various biological targets, making it a subject of significant interest in medicinal chemistry and drug development. This guide provides an in-depth analysis of the known biological targets of molecules derived from the 4-(aminomethyl)benzamide core, offering insights into their mechanisms of action and the experimental approaches used to elucidate them.

Known Biological Targets and Mechanisms of Action

Research into derivatives of the 4-(aminomethyl)benzamide scaffold has revealed a spectrum of biological activities, implicating this chemical moiety in the modulation of several key cellular processes. The primary targets identified to date fall into the categories of enzymes involved in epigenetic regulation, viral entry, and cellular signaling.

Histone Deacetylases (HDACs)

A significant body of research has focused on 4-(aminomethyl)benzamide derivatives as inhibitors of histone deacetylases (HDACs), a class of enzymes that play a crucial role in gene expression and regulation.

-

Mechanism of Action : Structurally related compounds, such as 4-(aminomethyl)-N-hydroxybenzamide, have been identified as potent HDAC inhibitors.[1] The mechanism is believed to involve the chelation of the zinc ion within the active site of the HDAC enzyme, a critical interaction for catalysis. This inhibition leads to an increase in histone acetylation, altering chromatin structure and modulating the expression of genes involved in cell cycle progression, differentiation, and apoptosis. Acyl derivatives of 4-(aminomethyl)-N-hydroxybenzamide have demonstrated unexpected selectivity for the HDAC6 isoform.[2] This selectivity is attributed to the benzylic spacer more effectively accessing the wider channel of HDAC6 and hydrophobic capping groups interacting with the protein surface near the active site rim.[2]

-

Therapeutic Implications : The development of selective HDAC inhibitors is a major focus in oncology and for the treatment of inflammatory and neurodegenerative diseases. The 4-(aminomethyl)benzamide scaffold serves as a key pharmacophore in the design of these targeted therapies.

Tyrosine Kinases

The 4-(aminomethyl)benzamide fragment has been utilized as a flexible linker in the design of novel tyrosine kinase inhibitors (TKIs).[3]

-

Mechanism of Action : In a study focused on developing potential anticancer agents, new compounds incorporating the 4-(aminomethyl)benzamide linker were designed to target receptor tyrosine kinases such as EGFR, HER-2, and PDGFR.[3] The flexible nature of this linker allows the molecule to adopt a favorable geometry for binding to the active site of the kinase, even in the presence of mutations that confer drug resistance, such as the T315I mutation in Bcr-Abl.[3]

-

Therapeutic Implications : TKIs are a cornerstone of targeted cancer therapy. The adaptability of the 4-(aminomethyl)benzamide linker offers a promising strategy for developing new inhibitors that can overcome existing resistance mechanisms.

Viral Entry Inhibition

Derivatives of 4-(aminomethyl)benzamide have emerged as potent inhibitors of the entry of highly pathogenic viruses.

-

Ebola and Marburg Viruses : A series of 4-(aminomethyl)benzamide-based compounds have been discovered to be remarkably potent inhibitors of Ebola and Marburg virus entry.[4] These compounds represent a promising avenue for the development of therapeutic agents to combat these deadly filoviruses.

-

Human Immunodeficiency Virus (HIV-1) : The non-hydrochloride form, 4-(aminomethyl)-N-methylbenzamide, is used in the synthesis of JRC-II-191, a known inhibitor of HIV-1 entry. This inhibitor acts by blocking the interaction between the HIV-1 envelope glycoprotein gp120 and the CD4 receptor on host cells, a critical first step in the viral lifecycle.[5]

DNA Methyltransferases (DNMTs)

The 4-aminobenzamide moiety is a key structural component of SGI-1027, a known inhibitor of DNA methyltransferases (DNMTs).[6][7]

-

Mechanism of Action : In the context of SGI-1027 and its analogues, the benzamide portion of the molecule is crucial for its interaction with the DNMT active site. By inhibiting DNMTs, these compounds can lead to the demethylation of DNA and the re-expression of silenced tumor suppressor genes.[6][7]

-

Therapeutic Implications : DNMT inhibitors are an important class of epigenetic drugs used in the treatment of certain cancers, particularly myelodysplastic syndromes and acute myeloid leukemia.

Experimental Protocols for Target Validation

The identification and validation of the biological targets for 4-(aminomethyl)benzamide derivatives involve a range of biochemical and cell-based assays.

Enzyme Inhibition Assays

-

HDAC Inhibition Assay :

-

Recombinant human HDAC enzymes are incubated with a fluorogenic substrate.

-

The test compound (a 4-(aminomethyl)benzamide derivative) is added at various concentrations.

-

The reaction is allowed to proceed for a defined period.

-

A developer solution is added to stop the reaction and generate a fluorescent signal.

-

The fluorescence is measured, and the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is calculated.

-

-

Tyrosine Kinase Inhibition Assay :

-

A specific tyrosine kinase is incubated with its substrate (e.g., a synthetic peptide) and ATP.

-

The test compound is added at varying concentrations.

-

The reaction is initiated and allowed to proceed.

-

The amount of phosphorylated substrate is quantified, often using an antibody-based detection method (e.g., ELISA) or a luminescence-based assay that measures ATP consumption.

-

IC50 values are determined from the dose-response curves.

-

Cell-Based Assays

-

Cytotoxicity Assays :

-

Cancer cell lines are seeded in multi-well plates.

-

The cells are treated with a range of concentrations of the test compound.

-

After a set incubation period (e.g., 72 hours), cell viability is assessed using a colorimetric (e.g., MTT) or luminescence-based (e.g., CellTiter-Glo) assay.

-

The IC50 values for cell growth inhibition are calculated.[3]

-

-

Viral Entry Assays :

-

Host cells susceptible to the virus of interest are cultured.

-

The cells are pre-incubated with the test compound.

-

The cells are then infected with the virus (which may be engineered to express a reporter gene like luciferase).

-

After a suitable incubation period, viral entry is quantified by measuring the reporter gene activity or by detecting viral antigens.

-

The EC50 value (the concentration of the compound that provides 50% of the maximal response) is determined.

-

Quantitative Data Summary

| Compound Class | Target | Assay Type | Potency (IC50/EC50) | Reference |

| 4-(Arylaminomethyl)benzamide derivatives | Tyrosine Kinases (e.g., EGFR) | Enzyme Inhibition | 91-92% inhibition at 10 nM | [3] |

| 4-(Arylaminomethyl)benzamide derivatives | K562 and HL60 cancer cell lines | Cytotoxicity | 3.6 - 40 µM | [3] |

| 4-(Aminomethyl)benzamide derivatives | Ebola and Marburg Virus Entry | Viral Entry Assay | Potent inhibitors (specific values not detailed in abstract) | [4] |

| 4-(Aminomethyl)-N-hydroxybenzamide acyl derivatives | HDAC6 | Enzyme Inhibition | Potent and selective (specific values not detailed in abstract) | [2] |

Visualizing the Landscape: Pathways and Workflows

General Kinase Inhibition Workflow

Caption: Workflow for determining the IC50 of a 4-(aminomethyl)benzamide derivative against a target kinase.

HDAC Inhibition and Gene Expression Pathway

Caption: Simplified pathway of HDAC inhibition leading to increased gene expression.

Conclusion and Future Directions

The this compound core structure is a foundational element in a class of molecules with significant and diverse biological activities. While direct research on the hydrochloride salt itself is limited, the extensive studies on its derivatives have illuminated a path toward understanding its potential therapeutic applications. The demonstrated activity of related compounds against critical targets in cancer, virology, and epigenetic regulation underscores the importance of this chemical scaffold. Future research should focus on the direct biological evaluation of this compound to determine its specific target profile and potency. Further synthesis and screening of novel derivatives are warranted to optimize selectivity and efficacy for promising targets like HDAC6 and viral entry proteins. The versatility of the 4-(aminomethyl)benzamide scaffold ensures its continued relevance in the ongoing quest for novel therapeutic agents.

References

- 1. 4-(aminomethyl)-N-hydroxybenzamide hydrochloride | 1803600-37-4 | Benchchem [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery and Structural Optimization of 4-(Aminomethyl)benzamides as Potent Entry Inhibitors of Ebola and Marburg Virus Infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. usbio.net [usbio.net]

- 6. Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)benzamide Analogues of Quinoline-Based SGI-1027 as Inhibitors of DNA Methylation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, synthesis and biological evaluation of 4-amino-N- (4-aminophenyl)benzamide analogues of quinoline-based SGI-1027 as inhibitors of DNA methylation - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 4-(aminomethyl)-N-methylbenzamide hydrochloride: Synthesis, Characterization, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(aminomethyl)-N-methylbenzamide hydrochloride (CAS No. 1158467-80-1), a versatile building block in medicinal chemistry.[1] This document details a feasible synthetic pathway, analytical characterization methods, and explores its potential applications in drug discovery, drawing upon research into structurally related benzamide derivatives. The guide is intended to serve as a valuable resource for researchers engaged in the design and synthesis of novel therapeutic agents.

Introduction

This compound is a substituted benzamide derivative that has garnered interest in the field of medicinal chemistry. The benzamide scaffold is a privileged structure in drug discovery, appearing in a wide array of approved drugs with diverse biological activities. The presence of a reactive primary aminomethyl group and a secondary N-methylbenzamide moiety provides two key points for chemical modification, making it an attractive starting material for the synthesis of compound libraries for high-throughput screening. Research into analogous compounds suggests that derivatives of 4-(aminomethyl)-N-methylbenzamide may exhibit a range of biological activities, including but not limited to kinase inhibition and anticancer properties.[2]

Chemical Properties and Identification

A clear understanding of the physicochemical properties of a compound is fundamental to its application in research and development.

| Property | Value | Source |

| CAS Number | 1158467-80-1 | [1] |

| Molecular Formula | C₉H₁₃ClN₂O | [1] |

| Molecular Weight | 200.67 g/mol | |

| IUPAC Name | 4-(aminomethyl)-N-methylbenzamide;hydrochloride | [1] |

| Appearance | Solid (predicted) | |

| SMILES | CNC(=O)C1=CC=C(C=C1)CN.Cl | [1] |

| InChI Key | NLKLSWPOAFKYKN-UHFFFAOYSA-N | [1] |

Synthesis of this compound

Rationale for the Synthetic Strategy

The proposed synthesis employs a protection-activation-amination-deprotection strategy. The carboxylic acid is first converted to a more reactive acyl chloride. The amine function is introduced in a protected form to prevent side reactions during the amide bond formation. The N-methylamide is then formed, followed by the deprotection of the aminomethyl group.

Proposed Synthetic Pathway

Caption: Proposed synthetic pathway for this compound.

Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of 4-Cyanobenzoyl chloride

-

To a stirred solution of 4-cyanobenzoic acid (1 eq.) in anhydrous toluene, add thionyl chloride (1.5 eq.) dropwise at room temperature.

-

Add a catalytic amount of N,N-dimethylformamide (DMF).

-

Heat the reaction mixture to reflux for 4 hours, monitoring the reaction by TLC.

-

After completion, remove the excess thionyl chloride and toluene under reduced pressure to obtain crude 4-cyanobenzoyl chloride, which can be used in the next step without further purification.

Step 2: Synthesis of N-Methyl-4-cyanobenzamide

-

Dissolve the crude 4-cyanobenzoyl chloride in anhydrous dichloromethane (DCM).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of methylamine (2 eq.) in DCM.

-

Allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford N-methyl-4-cyanobenzamide.

Step 3: Synthesis of 4-(Aminomethyl)-N-methylbenzamide

-

Dissolve N-methyl-4-cyanobenzamide in methanol.

-

Add a catalytic amount of Raney Nickel.

-

Hydrogenate the mixture in a Parr apparatus under a hydrogen atmosphere (50 psi) at room temperature for 12 hours.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to yield 4-(aminomethyl)-N-methylbenzamide.

Step 4: Synthesis of this compound

-

Dissolve the crude 4-(aminomethyl)-N-methylbenzamide in anhydrous diethyl ether.

-

Slowly add a solution of hydrochloric acid in diethyl ether (2 M) dropwise with stirring.

-

The hydrochloride salt will precipitate out of the solution.

-

Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.

Analytical Characterization

The identity and purity of the synthesized this compound should be confirmed using a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the benzylic methylene protons, the N-methyl protons, and the amine/amide protons. The aromatic protons would likely appear as two doublets in the region of 7.5-8.0 ppm. The benzylic CH₂ protons would be a singlet around 4.0 ppm, and the N-methyl group would be a singlet or doublet (due to coupling with the amide proton) around 2.8 ppm.

-

¹³C NMR: The carbon NMR spectrum would show characteristic peaks for the carbonyl carbon (around 167 ppm), the aromatic carbons (127-140 ppm), the benzylic carbon (around 45 ppm), and the N-methyl carbon (around 26 ppm).

Infrared (IR) Spectroscopy

The IR spectrum would provide information about the functional groups present in the molecule. Key expected absorptions include:

-

N-H stretching of the primary amine (around 3300-3400 cm⁻¹)

-

N-H stretching of the secondary amide (around 3300 cm⁻¹)

-

C=O stretching of the amide (around 1640 cm⁻¹)

-

Aromatic C-H stretching (around 3000-3100 cm⁻¹)

-

Aromatic C=C bending (around 1600 and 1475 cm⁻¹)

Mass Spectrometry (MS)

Mass spectrometry would be used to confirm the molecular weight of the compound. The parent ion peak for the free base (C₉H₁₂N₂O) would be observed at m/z 164.10.[3] In the case of the hydrochloride salt, the mass spectrum might show the peak for the protonated free base at m/z 165.10.

Applications in Drug Discovery and Development

While specific biological activity data for this compound is limited in the public domain, its structural motifs are present in numerous biologically active molecules. This suggests its potential as a versatile scaffold for the development of novel therapeutics.

Scaffold for Kinase Inhibitors

The 4-(aminomethyl)benzamide fragment can serve as a flexible linker to connect different pharmacophores that target the ATP-binding site and allosteric pockets of protein kinases.[2] Research on 4-(arylaminomethyl)benzamide derivatives has shown their potential as tyrosine kinase inhibitors.[2] These compounds exhibited inhibitory activity against a panel of receptor tyrosine kinases, including EGFR, HER-2, and VEGFR2.[2]

Caption: Conceptual use of the 4-(aminomethyl)-N-methylbenzamide scaffold in kinase inhibitor design.

Precursor for Anticancer Agents

Benzamide derivatives are a well-established class of anticancer agents. For instance, some N-substituted benzamides have been investigated as inhibitors of DNA methyltransferases (DNMTs), which are crucial enzymes in epigenetic regulation.[4] Given that epigenetic dysregulation is a hallmark of cancer, compounds derived from 4-(aminomethyl)-N-methylbenzamide could be explored for their potential as DNMT inhibitors or other epigenetic modulators.

Building Block for Compound Libraries

The presence of two distinct and reactive functional groups (a primary amine and a secondary amide) makes this compound an ideal building block for the creation of diverse chemical libraries for drug screening. The primary amine can be readily functionalized through various reactions such as acylation, alkylation, and reductive amination, while the amide nitrogen can also be a site for further chemical modification.

Safety and Handling

Based on available data, this compound should be handled with care in a laboratory setting. It is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a valuable and versatile chemical entity with significant potential in drug discovery and medicinal chemistry. Its straightforward, albeit proposed, synthesis and the presence of multiple points for chemical diversification make it an attractive scaffold for the development of novel therapeutic agents, particularly in the areas of oncology and kinase inhibition. This technical guide provides a foundational understanding of its synthesis, characterization, and potential applications, serving as a resource to stimulate further research and innovation in the field.

References

- 1. This compound | C9H13ClN2O | CID 45791996 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 4-(aminomethyl)-N-methylbenzamide | C9H12N2O | CID 16777071 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)benzamide Analogues of Quinoline-Based SGI-1027 as Inhibitors of DNA Methylation - PMC [pmc.ncbi.nlm.nih.gov]

in vitro stability of 4-(aminomethyl)-N-methylbenzamide hydrochloride

An In-Depth Technical Guide to the In Vitro Stability of 4-(Aminomethyl)-N-methylbenzamide Hydrochloride

A Proposed Framework for Preclinical Stability Assessment

Disclamer

As of January 2026, specific, publicly available in vitro stability studies for this compound are not extensively documented in scientific literature. This guide, therefore, presents a comprehensive, proposed framework based on established principles of forced degradation studies as outlined by the International Council for Harmonisation (ICH) guidelines and known chemical liabilities of the benzamide and benzylamine functional groups.[1][2][3][4] The methodologies, potential degradation pathways, and analytical procedures described herein are illustrative and intended to serve as a robust template for initiating the stability assessment of this molecule.

Introduction

This compound is a small molecule featuring a substituted benzamide structure. The stability of such a drug substance is a critical quality attribute that must be thoroughly investigated to ensure its safety, efficacy, and shelf-life.[3] Forced degradation, or stress testing, is the process of subjecting a compound to conditions more severe than accelerated stability testing to elucidate its potential degradation pathways and establish the intrinsic stability of the molecule.[3] This process is fundamental for developing and validating a stability-indicating analytical method, which is essential for the reliable quantification of the active pharmaceutical ingredient (API) in the presence of its degradation products.[5][6][7][8]

This technical guide outlines a recommended scientific approach for conducting forced degradation studies on this compound, grounded in authoritative regulatory guidelines and chemical principles.

Physicochemical Properties

A foundational understanding of the molecule's properties is paramount before commencing stability studies.

| Property | Value | Source |

| IUPAC Name | 4-(aminomethyl)-N-methylbenzamide;hydrochloride | PubChem |

| Molecular Formula | C₉H₁₃ClN₂O | PubChem |

| Molecular Weight | 200.66 g/mol | PubChem |

| Canonical SMILES | CNC(=O)C1=CC=C(C=C1)CN.Cl | PubChem |

| Structure |

| PubChem |

Potential Degradation Pathways

The structure of this compound contains two primary functional groups susceptible to degradation: the N-methylbenzamide moiety and the aminomethyl (benzylamine) moiety.

Hydrolytic Degradation

The amide bond is the most probable site for hydrolysis under both acidic and basic conditions.[9]

-

Acid-Catalyzed Hydrolysis : Under acidic conditions, protonation of the carbonyl oxygen makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. This would cleave the amide bond to yield 4-(aminomethyl)benzoic acid and methylamine.[9]

-

Base-Catalyzed Hydrolysis : Under basic conditions, direct nucleophilic attack of a hydroxide ion on the carbonyl carbon would lead to the same degradation products: 4-(aminomethyl)benzoic acid and methylamine.[10]

Oxidative Degradation

The benzylamine portion of the molecule is a likely target for oxidation. Aromatic amines are known to undergo oxidative degradation, which can be complex.[11][12][13][14]

-

Oxidation of the Aminomethyl Group : The primary amine is susceptible to oxidation, potentially forming an imine intermediate, which could be further hydrolyzed to 4-formyl-N-methylbenzamide (an aldehyde) and ammonia.[15][16] The aldehyde could then be oxidized to the corresponding carboxylic acid, N-methylterephthalamic acid.

Photolytic and Thermal Degradation

-

Photodegradation : Benzamide derivatives can be susceptible to photodegradation, potentially involving radical mechanisms or rearrangements.[17] The specific pathway is difficult to predict without experimental data, but could involve cleavage of the benzylic C-N bond or reactions involving the aromatic ring.

-

Thermal Degradation : In the solid state or in solution, high temperatures can provide the energy needed to overcome activation barriers for various degradation reactions, including hydrolysis and oxidation.[18][19][20][21] The presence of CO₂ can also influence the thermal degradation of amines.[18]

References

- 1. ICH Official web site : ICH [ich.org]

- 2. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]

- 3. database.ich.org [database.ich.org]

- 4. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 5. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]

- 6. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]

- 7. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]

- 8. starodub.nl [starodub.nl]

- 9. solubilityofthings.com [solubilityofthings.com]

- 10. openresearch-repository.anu.edu.au [openresearch-repository.anu.edu.au]

- 11. Unexpected side reactions dominate the oxidative transformation of aromatic amines in the Co(II)/peracetic acid system - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Sciencemadness Discussion Board - Bizzare observation about benzylamines- explanation? - Powered by XMB 1.9.11 [sciencemadness.org]

- 16. researchgate.net [researchgate.net]

- 17. scispace.com [scispace.com]

- 18. Impact of Solvent on the Thermal Stability of Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 19. uknowledge.uky.edu [uknowledge.uky.edu]

- 20. scholars.northwestern.edu [scholars.northwestern.edu]

- 21. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Solubility of 4-(aminomethyl)-N-methylbenzamide hydrochloride in DMSO and Water

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The solubility of a compound is a critical physicochemical property that dictates its suitability for various applications in drug discovery and development, from initial screening to formulation. This guide provides a comprehensive technical overview of the solubility of 4-(aminomethyl)-N-methylbenzamide hydrochloride (CAS: 1158467-80-1), a substituted benzamide derivative. While specific quantitative solubility data for this compound is not extensively documented in public literature, this paper will establish a scientifically grounded estimation of its solubility in two key solvents, Dimethyl Sulfoxide (DMSO) and water. More importantly, this guide will provide detailed, field-proven experimental protocols for determining both kinetic and thermodynamic solubility, empowering researchers to generate precise and reliable data.

Introduction: The Critical Role of Solubility

This compound is a molecule featuring a primary amine (as a hydrochloride salt), a secondary amide, and an aromatic ring. The presence of these functional groups governs its interaction with various solvents. As a hydrochloride salt, it is anticipated to have significantly different solubility characteristics compared to its free base form. Understanding its solubility in both a polar aprotic solvent like DMSO and a polar protic solvent like water is fundamental for:

-

High-Throughput Screening (HTS): DMSO is the universal solvent for compound libraries. Knowing the solubility limit is crucial for preparing high-concentration stock solutions and avoiding compound precipitation in assays, which can lead to false negatives.

-

In Vitro and In Vivo Assays: Aqueous solubility is paramount for assessing biological activity. Poor aqueous solubility can lead to underestimated potency and poor absorption, distribution, metabolism, and excretion (ADME) properties.

-

Formulation Development: Solubility data informs the choice of excipients and vehicle systems for preclinical and clinical studies.

This guide will first analyze the structural attributes of the molecule to predict its solubility behavior, then provide robust protocols for its empirical determination.

Physicochemical Properties of this compound

A foundational understanding of the compound's properties is essential for interpreting its solubility.

| Property | Value | Source |

| CAS Number | 1158467-80-1 | [1][2] |

| Molecular Formula | C₉H₁₃ClN₂O | [1][2] |

| Molecular Weight | 200.67 g/mol | [2] |

| Appearance | White to off-white solid | |

| Key Functional Groups | Primary amine (as HCl salt), Secondary Amide, Aromatic Ring |

Estimated Solubility Profile

Solubility in Water

The molecule exists as a hydrochloride salt of a primary amine. This salt formation drastically increases its polarity and the likelihood of favorable interactions with water molecules. The primary ammonium ion (R-NH₃⁺) can readily form strong hydrogen bonds with water. The amide group can also participate in hydrogen bonding. Therefore, This compound is expected to have moderate to high aqueous solubility .

However, the presence of the benzene ring and the methyl group on the amide introduces some hydrophobic character, which may limit its solubility at very high concentrations. The pH of the aqueous solution will also be a critical factor; solubility is expected to be highest at acidic to neutral pH where the amine remains protonated.

Solubility in Dimethyl Sulfoxide (DMSO)

DMSO is a powerful, polar aprotic solvent capable of dissolving a vast range of compounds. It is an excellent hydrogen bond acceptor (at the sulfoxide oxygen) but not a donor. Given the compound's organic nature and the presence of hydrogen bond donors (the ammonium and amide protons), high solubility in DMSO is anticipated . For a similar compound, benzamidine hydrochloride, the solubility in DMSO is approximately 25 mg/mL. It is plausible that this compound exhibits solubility in a similar range.

Summary of Estimated Solubility

| Solvent | Estimated Solubility | Rationale |

| Water | Moderate to High | Hydrochloride salt form enhances polarity and hydrogen bonding potential. |

| DMSO | High | Powerful polar aprotic solvent effective for a wide range of organic molecules. |

Experimental Determination of Solubility: Protocols and Causality

The following protocols provide a self-validating system for determining the precise solubility of this compound. Two distinct types of solubility are typically measured: kinetic and thermodynamic.

-

Kinetic Solubility: Measures the concentration of a compound that remains in solution after a compound, pre-dissolved in DMSO, is rapidly diluted into an aqueous buffer. This mimics the conditions of many high-throughput screening assays.

-

Thermodynamic Solubility: Represents the true equilibrium solubility of the solid compound in a solvent. This is a more time-consuming but more accurate measure, crucial for later-stage development.

Protocol for Thermodynamic Solubility Determination (Shake-Flask Method)

This method is the gold standard for determining equilibrium solubility. The core principle is to create a saturated solution in equilibrium with an excess of the solid compound.

Expertise & Experience: The choice of a 24-hour equilibration period is crucial to ensure that the dissolution process has reached a true equilibrium, especially for crystalline solids which may dissolve slowly. Centrifugation is superior to simple filtration in this context to avoid potential clogging of filters by fine particles and to ensure a clear supernatant without losing dissolved material to filter adsorption.

Methodology:

-

Preparation: Add an excess amount of solid this compound (e.g., 2-5 mg) to a known volume of the test solvent (e.g., 1 mL of water or DMSO) in a glass vial. The excess solid is critical to ensure saturation.

-

Equilibration: Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (e.g., 25 °C) for 24 hours. This extended mixing time allows the system to reach thermodynamic equilibrium.

-

Phase Separation: After equilibration, centrifuge the vials at high speed (e.g., >10,000 x g) for 15-20 minutes to pellet the undissolved solid.

-

Sampling: Carefully collect a known volume of the clear supernatant without disturbing the solid pellet.

-

Dilution: Dilute the supernatant with an appropriate solvent (e.g., mobile phase for LC analysis) to a concentration that falls within the linear range of the analytical standard curve.

-

Quantification: Analyze the concentration of the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).

-

Calculation: Calculate the original solubility in the solvent by multiplying the measured concentration by the dilution factor. Report the result in mg/mL or mM.

Diagram: Thermodynamic Solubility Workflow

Caption: Workflow for Thermodynamic Solubility Determination.

Protocol for Kinetic Solubility Determination in Aqueous Buffer

This high-throughput method assesses how well a compound stays in solution after being introduced from a DMSO stock.

Expertise & Experience: The key to a reliable kinetic assay is controlled precipitation. By adding the DMSO stock to the aqueous buffer (and not the other way around), we create a standardized shock-precipitation event. The subsequent incubation allows for a short period of equilibration, reflecting a realistic timeframe for many biological assays. Using a filter plate is a standard high-throughput method to efficiently separate precipitated compound.

Methodology:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 20 mM). Ensure the compound is fully dissolved.

-

Assay Plate Preparation: Dispense the aqueous buffer (e.g., phosphate-buffered saline, PBS, pH 7.4) into the wells of a 96-well filter plate.

-

Compound Addition: Add a small volume of the DMSO stock solution to the buffer in each well to achieve the desired final concentration (e.g., add 2 µL of 20 mM stock to 198 µL of buffer for a final concentration of 200 µM). The final DMSO concentration should be kept low (typically ≤1%) to minimize its effect on solubility and biological systems.

-

Incubation: Seal the plate and shake it at room temperature for 1-2 hours. This allows for the precipitation of the compound to approach a steady state.

-

Filtration: Place the filter plate on a vacuum manifold and draw the solution through the filter into a clean 96-well collection plate. This removes any precipitated solid.

-

Quantification: Analyze the concentration of the compound in the filtrate using a suitable high-throughput method like UV-Vis spectroscopy (plate reader) or LC-MS.

-

Data Analysis: Compare the measured concentration in the filtrate to the theoretical nominal concentration. The result is reported as the kinetic solubility at that concentration.

Diagram: Kinetic Solubility Workflow

Caption: Workflow for Kinetic Solubility Determination.

Conclusion and Recommendations

This compound is predicted to have favorable solubility in both water and DMSO, a direct consequence of its hydrochloride salt form. This makes it a promising candidate for various stages of drug discovery research. However, the lack of precise, publicly available solubility data necessitates experimental verification.

Researchers are strongly advised to perform thermodynamic solubility tests using the shake-flask method to establish the

References

A Technical Guide to the Historical Development of Synthesis Strategies for 4-(Aminomethyl)-N-methylbenzamide Hydrochloride

Abstract

While 4-(aminomethyl)-N-methylbenzamide hydrochloride is not a compound with a widely documented developmental history, its molecular architecture serves as an excellent case study for exploring the evolution of synthetic organic chemistry. This guide deconstructs the molecule to retrospectively map its synthesis onto historical and modern chemical methodologies. We will examine the progression from classical, multi-step routes to more efficient, contemporary strategies, thereby providing a technical narrative on the advancements in amide bond formation and benzylic amination. This paper is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the causality behind experimental choices in synthetic chemistry.

Introduction: Deconstructing the Target Molecule

This compound is a bifunctional aromatic compound featuring a primary benzylamine and an N-methylated benzamide moiety in a para-substitution pattern. The hydrochloride salt form enhances its solubility in aqueous media, a common practice in pharmaceutical development.

The synthetic challenge lies in the selective and efficient installation of two distinct nitrogen-containing functional groups onto the benzene ring. The historical development of its synthesis is therefore intrinsically linked to the broader evolution of two cornerstone transformations in organic chemistry:

-

Amide Bond Formation: The creation of the bond between the benzoic acid carbonyl and methylamine.

-

Benzylic Amination: The introduction of the aminomethyl group (-CH₂NH₂) at the para position.

This guide will trace the hypothetical development of its synthesis through three distinct eras of chemical technology.

The Classical Era (Mid-20th Century): A Multi-Step, Brute-Force Approach

In the mid-20th century, synthetic routes were often linear, lengthy, and reliant on robust, sometimes harsh, reagents. A plausible classical synthesis would likely have started from an inexpensive, commercially available toluene derivative, such as p-toluic acid.

Classical Synthesis Pathway

A likely sequence would involve:

-

Amide Formation: Conversion of the carboxylic acid to a more reactive species, like an acyl chloride, followed by reaction with methylamine.

-

Benzylic Functionalization: Introduction of a handle for amination, typically through radical halogenation of the methyl group.

-

Amination: Displacement of the halide with an ammonia surrogate.

dot graph "Classical_Synthesis" { layout=dot; rankdir="LR"; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

// Nodes pToluicAcid [label="p-Toluic Acid", fillcolor="#F1F3F4", fontcolor="#202124"]; AcylChloride [label="p-Toluoyl Chloride", fillcolor="#F1F3F4", fontcolor="#202124"]; Amide [label="N,4-Dimethylbenzamide", fillcolor="#F1F3F4", fontcolor="#202124"]; Bromide [label="4-(Bromomethyl)-N-\nmethylbenzamide", fillcolor="#F1F3F4", fontcolor="#202124"]; Phthalimide [label="N-Substituted\nPhthalimide", fillcolor="#F1F3F4", fontcolor="#202124"]; FinalProduct [label="4-(Aminomethyl)-N-\nmethylbenzamide", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges pToluicAcid -> AcylChloride [label="SOCl₂, heat"]; AcylChloride -> Amide [label="CH₃NH₂, Base"]; Amide -> Bromide [label="NBS, AIBN, CCl₄"]; Bromide -> Phthalimide [label="Potassium Phthalimide"]; Phthalimide -> FinalProduct [label="H₂NNH₂, EtOH"]; }

Caption: Plausible classical synthesis route starting from p-toluic acid.

Experimental Protocol: A Classical Approach

Step 1: Synthesis of N,4-Dimethylbenzamide

-

To a round-bottom flask charged with p-toluic acid (1.0 eq), add thionyl chloride (2.0 eq) and a catalytic amount of DMF.

-

Heat the mixture under reflux for 2 hours until gas evolution ceases.

-

Cool the reaction and remove excess thionyl chloride under reduced pressure to yield crude p-toluoyl chloride.

-

Dissolve the crude acyl chloride in dichloromethane (DCM) and cool to 0 °C in an ice bath.

-

Slowly add a solution of methylamine (2.2 eq) in DCM.

-

Allow the reaction to warm to room temperature and stir for 4 hours.

-

Wash the organic layer with 1M HCl, saturated NaHCO₃, and brine. Dry over anhydrous MgSO₄, filter, and concentrate to yield N,4-dimethylbenzamide.

Step 2: Synthesis of 4-(Bromomethyl)-N-methylbenzamide

-

Dissolve N,4-dimethylbenzamide (1.0 eq) in carbon tetrachloride (CCl₄).

-

Add N-Bromosuccinimide (NBS, 1.1 eq) and a radical initiator such as azobisisobutyronitrile (AIBN, 0.05 eq).

-

Heat the mixture to reflux and irradiate with a UV lamp for 6 hours.

-

Cool the reaction, filter off the succinimide byproduct, and concentrate the filtrate to yield the crude benzylic bromide.

Step 3: Gabriel Synthesis and Deprotection

-

Dissolve the crude 4-(bromomethyl)-N-methylbenzamide (1.0 eq) in DMF.

-

Add potassium phthalimide (1.2 eq) and heat the mixture to 80 °C for 12 hours.

-

Cool the reaction, pour into water, and filter the resulting precipitate to collect the phthalimide-protected intermediate.

-

Suspend the intermediate in ethanol and add hydrazine hydrate (3.0 eq).

-

Heat the mixture to reflux for 4 hours.

-

Cool to room temperature, acidify with concentrated HCl, and filter off the phthalhydrazide byproduct.

-

Concentrate the filtrate, and recrystallize the resulting solid from ethanol/ether to yield this compound.

Causality and Limitations

-

Expertise & Experience: The choice of thionyl chloride was standard for activating carboxylic acids due to its effectiveness and the volatile nature of its byproducts (SO₂ and HCl). The Gabriel synthesis was a historically important method for preparing pure primary amines, avoiding the over-alkylation that would occur with direct ammonolysis.[1][2]

-

Trustworthiness: This multi-step process, while functional, suffers from several drawbacks. The use of hazardous reagents like thionyl chloride and CCl₄, the need for multiple intermediate purifications, and the generation of significant waste make it inefficient by modern standards.

The Intermediate Era (Late 20th Century): Rise of Selective Reagents

The latter half of the 20th century saw the development of more sophisticated reagents and strategies that offered improved selectivity and milder reaction conditions. A key development was the use of coupling agents for amide bond formation, which avoided the need to prepare harsh acyl chlorides.

An Improved Pathway via Amide Coupling

This era's approach would likely start from a precursor where the benzylic position is already functionalized, such as 4-(aminomethyl)benzoic acid. This intermediate could be synthesized via methods like the reduction of 4-cyanobenzoic acid.

dot graph "Intermediate_Synthesis" { layout=dot; rankdir="LR"; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

// Nodes Start [label="4-(Aminomethyl)benzoic Acid\n(with protected amine)", fillcolor="#F1F3F4", fontcolor="#202124"]; Coupling [label="Amide Formation", fillcolor="#F1F3F4", fontcolor="#202124"]; Deprotection [label="Amine Deprotection", fillcolor="#F1F3F4", fontcolor="#202124"]; FinalProduct [label="Final Product HCl Salt", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Coupling [label="CH₃NH₂, DCC/HOBt"]; Coupling -> Deprotection [label="Acid (e.g., TFA)"]; Deprotection -> FinalProduct [label="HCl in Ether"]; }

Caption: An improved synthesis using peptide coupling reagents.

Experimental Protocol: Amide Coupling Approach

Step 1: Amide Coupling

-

Suspend Boc-protected 4-(aminomethyl)benzoic acid (1.0 eq) in DCM.

-

Add N-Hydroxysuccinimide (NHS, 1.1 eq) and N,N'-Dicyclohexylcarbodiimide (DCC, 1.1 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Add methylamine hydrochloride (1.2 eq) and a non-nucleophilic base such as triethylamine (TEA, 1.3 eq).

-

Stir at room temperature for 18 hours.

-

Filter off the dicyclohexylurea (DCU) byproduct.

-

Wash the filtrate with 1M HCl, saturated NaHCO₃, and brine. Dry over anhydrous MgSO₄, filter, and concentrate.

Step 2: Deprotection and Salt Formation

-

Dissolve the crude protected amide in DCM.

-

Add trifluoroacetic acid (TFA, 10 eq) and stir at room temperature for 2 hours.

-

Concentrate the reaction mixture under reduced pressure.

-

Dissolve the residue in a minimal amount of methanol and add a solution of HCl in diethyl ether.

-

Filter the resulting precipitate to yield this compound.

Causality and Advancements

-

Expertise & Experience: The introduction of carbodiimide coupling agents like DCC, often with additives like HOBt or NHS, revolutionized amide synthesis.[3][4] These reagents allowed for direct amide bond formation from carboxylic acids and amines under mild conditions, avoiding the need for acyl halides.[3][5] The use of a Boc protecting group for the amine is a classic strategy to prevent its interference during the amide coupling step.

-

Trustworthiness: This route offers significantly higher overall yields and purity. It avoids many of the hazardous reagents of the classical approach. However, it still generates stoichiometric waste (DCU) and requires protection/deprotection steps, which reduces atom economy.

The Modern Era (21st Century): Efficiency and Selectivity

Modern synthetic chemistry prioritizes atom economy, step economy, and catalytic methods. A contemporary approach would likely leverage a convergent synthesis strategy, possibly employing reductive amination.

A Convergent Reductive Amination Strategy

This advanced route could start from 4-formyl-N-methylbenzamide, which can be prepared from 4-carboxybenzaldehyde. The key final step is a direct conversion of the aldehyde to the primary amine.

dot graph "Modern_Synthesis" { layout=dot; rankdir="LR"; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

// Nodes Start [label="4-Formyl-N-methylbenzamide", fillcolor="#F1F3F4", fontcolor="#202124"]; ReductiveAmination [label="Reductive Amination", fillcolor="#F1F3F4", fontcolor="#202124"]; FinalProduct [label="4-(Aminomethyl)-N-\nmethylbenzamide", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> ReductiveAmination [label="1. NH₄OAc, EtOH\n2. NaBH₃CN or H₂, Pd/C"]; ReductiveAmination -> FinalProduct [label="Workup / Salt Formation"]; }

Caption: A modern, efficient synthesis via reductive amination.

Experimental Protocol: Reductive Amination

-

Dissolve 4-formyl-N-methylbenzamide (1.0 eq) in methanol.

-

Add ammonium acetate (10 eq).

-

Stir the mixture for 1 hour at room temperature to form the imine in situ.

-

Add sodium cyanoborohydride (NaBH₃CN, 1.5 eq) portion-wise, maintaining the temperature below 30 °C.[6][7]

-

Stir the reaction for 12 hours at room temperature.

-

Quench the reaction by carefully adding 2M HCl until the pH is ~2.

-

Concentrate the mixture under reduced pressure.

-

Purify the residue by reverse-phase chromatography or recrystallization to obtain the hydrochloride salt of the final product.

Causality and Modern Efficiency

-

Expertise & Experience: Reductive amination is a powerful and highly efficient method for forming C-N bonds.[7][8] The use of a mild reducing agent like sodium cyanoborohydride (NaBH₃CN) is critical; it is selective for the protonated imine intermediate over the starting aldehyde, preventing the reduction of the aldehyde to an alcohol.[6][7] This one-pot procedure avoids protection/deprotection steps and intermediate isolation, significantly improving step economy.

-

Trustworthiness: This method is highly reliable, scalable, and provides the target compound in high yield and purity. Alternative, "greener" protocols might employ catalytic transfer hydrogenation using Hantzsch esters or catalytic hydrogenation with H₂ over a metal catalyst (e.g., Pd/C).[9]

Comparative Analysis of Synthetic Routes

| Metric | Classical Route (Sec. 2) | Intermediate Route (Sec. 3) | Modern Route (Sec. 4) |

| Starting Material | p-Toluic Acid | Protected 4-(aminomethyl)benzoic Acid | 4-Formyl-N-methylbenzamide |

| Key Transformations | Radical Bromination, Gabriel Synthesis | Amide Coupling, Deprotection | Reductive Amination |

| Number of Steps | ~5 | ~3 | ~2 (from aldehyde) |

| Atom Economy | Low | Moderate | High |

| Reagent Hazards | High (SOCl₂, CCl₄) | Moderate (DCC is a sensitizer) | Low to Moderate (NaCNBH₃ is toxic) |

| Overall Yield | Low | Good | Excellent |

Conclusion

The synthetic journey towards this compound, though hypothetical, provides a clear lens through which to view the progress of organic chemistry. The field has moved from linear, brute-force methods to elegant, convergent, and highly selective strategies. The evolution from harsh radical reactions and stoichiometric coupling reagents to catalytic, one-pot procedures like reductive amination highlights the relentless drive for efficiency, safety, and sustainability that characterizes modern drug development and chemical synthesis. This historical perspective underscores the importance of fundamental reaction development in enabling the creation of complex molecules with greater ease and precision.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. quod.lib.umich.edu [quod.lib.umich.edu]

- 4. researchgate.net [researchgate.net]

- 5. [PDF] Evolution of amide bond formation | Semantic Scholar [semanticscholar.org]

- 6. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 9. pubs.acs.org [pubs.acs.org]

early discovery papers on 4-(aminomethyl)-N-methylbenzamide hydrochloride

An In-depth Technical Guide to the Core Principles and Early-Stage Evaluation of 4-(aminomethyl)-N-methylbenzamide hydrochloride

Abstract

This guide delves into the foundational science behind the discovery and early-stage characterization of this compound, a novel benzamide derivative. While a singular "discovery paper" for this specific molecule is not the focus, this document synthesizes established principles of medicinal chemistry and early-phase drug development to present a logical and technically robust narrative of its likely scientific journey. We will explore the rationale for its design, a plausible and detailed synthetic pathway, and a comprehensive strategy for its initial pharmacological evaluation. This guide is intended for researchers, scientists, and drug development professionals, providing both a strategic overview and granular, actionable protocols.

Introduction: The Benzamide Scaffold in Drug Discovery

The benzamide functional group is a cornerstone in medicinal chemistry, featured in a wide array of clinically successful drugs. Its prevalence stems from its ability to form key hydrogen bonding interactions with biological targets, its metabolic stability, and its synthetic tractability.[1][2] Historically, benzamide derivatives have been investigated for a multitude of therapeutic applications, including as antipsychotics, antiemetics, and more recently, as targeted agents in oncology and for central nervous system (CNS) disorders.[2][3][4]

The design of this compound can be conceptualized as a strategic molecular modification of the core benzamide structure. The inclusion of a 4-(aminomethyl) group introduces a basic, positively charged center at physiological pH, which can facilitate interactions with acidic residues in target proteins or improve aqueous solubility. The N-methyl group provides a simple substitution on the amide nitrogen, potentially influencing conformation and metabolic stability. This guide will construct a plausible scientific narrative for the genesis and initial scientific validation of this compound.

Design Rationale and Synthesis

A Hypothesis-Driven Approach to Design

The conception of this compound likely originated from a lead optimization program targeting a specific biological pathway, for instance, a CNS receptor or a key enzyme in a disease cascade.[3] The design can be broken down into two key components:

-

Bioisosteric Replacement and Scaffolding: The core benzamide scaffold serves as a proven pharmacophore. The introduction of the aminomethyl group at the para position can be seen as a bioisosteric replacement for other functional groups, such as a simple amine or hydroxyl group, with the goal of enhancing target engagement or improving pharmacokinetic properties.[5][6] This strategy of modifying a known scaffold is a common and effective approach in drug discovery.[7][8]

-

Physicochemical Property Modulation: The N-methyl group and the aminomethyl moiety are critical for tuning the molecule's physicochemical properties. The basic amine is expected to be protonated at physiological pH, rendering the compound water-soluble as its hydrochloride salt. This is a crucial attribute for administration and distribution in biological systems.

Proposed Synthetic Pathway

A logical and efficient synthesis of this compound can be envisioned starting from 4-cyanobenzoyl chloride. This multi-step synthesis is detailed below and illustrated in the accompanying workflow diagram.

Step 1: Synthesis of 4-cyano-N-methylbenzamide

-